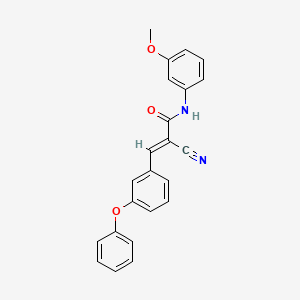

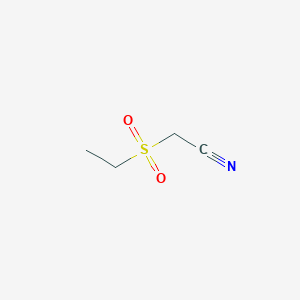

![molecular formula C16H13FN2OS2 B2474242 N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide CAS No. 896350-91-7](/img/structure/B2474242.png)

N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide” is a chemical compound that has gained attention in scientific research. It is a derivative of benzothiazole, a heterocyclic compound that exhibits a wide range of properties and applications . Benzothiazoles are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of “N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide” was achieved by a reaction between benzo[d]thiazol-2-amine and flurbiprofen . The newly obtained flurbiprofen derivative was fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .Molecular Structure Analysis

Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Thus, substituents at position-2 and -4 may not only alter the orientation types but also shield the nucleophilicity of nitrogen .Scientific Research Applications

Synthesis and Characterization

The synthesis of derivatives similar to N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide involves specific chemical reactions yielding high-purity compounds. For example, the preparation of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was achieved through a reaction between benzo[d]thiazol-2-amine and flurbiprofen, which was fully analyzed and characterized via various spectroscopic methods (Manolov, Ivanov, & Bojilov, 2021).

Biological Activities

The derivatives of N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide have been investigated for various biological activities, demonstrating their potential in therapeutic applications:

Anticancer Activity : New derivatives synthesized and characterized for their structural features have shown marked anticancer properties, highlighting the significance of these compounds in developing potential anticancer therapies (Zablotskaya et al., 2013).

Antimicrobial Activity : Some compounds have demonstrated antimicrobial action, underlining their potential in combating microbial infections (Zablotskaya et al., 2013).

Anti-inflammatory and Psychotropic Activities : The investigated compounds possess significant anti-inflammatory and psychotropic effects, offering insights into their therapeutic applications in inflammatory conditions and psychiatric disorders (Zablotskaya et al., 2013).

Future Directions

The future directions for “N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry . Additionally, more research could be conducted to fully understand its mechanism of action and to optimize its synthesis process .

Mechanism of Action

Target of Action

Similar benzo[d]thiazole-based compounds have been reported to interact with cysteine .

Mode of Action

It’s worth noting that benzo[d]thiazole-based compounds have been shown to exhibit fluorescence properties when interacting with certain targets . This suggests that the compound might interact with its targets in a way that alters its electronic structure, leading to fluorescence.

Biochemical Pathways

It’s known that cysteine plays a key role in many biochemical pathways, including protein synthesis and the regulation of cellular redox status .

Pharmacokinetics

The compound’s fluorescent properties suggest that it could be tracked in biological systems, which could potentially provide insights into its pharmacokinetic properties .

Result of Action

The compound’s fluorescent properties suggest that it could be used as a probe for imaging applications, potentially allowing for the visualization of its effects at the molecular and cellular levels .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound’s fluorescence properties might be affected by the pH and the presence of other molecules in the environment . Furthermore, the compound’s action could also be influenced by the specific characteristics of the biological system in which it is used .

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfanylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2OS2/c17-11-5-7-12(8-6-11)21-10-9-15(20)19-16-18-13-3-1-2-4-14(13)22-16/h1-8H,9-10H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJUQJGIECMNRJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCSC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diisopropyl-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2474160.png)

![2-(3-Iodo-1-bicyclo[1.1.1]pentanyl)ethanol](/img/structure/B2474162.png)

![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-(2-phenylpropyl)propanamide](/img/structure/B2474167.png)

![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-3-carboxylic acid;dihydrochloride](/img/structure/B2474169.png)

![2-(2,4-dichlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2474172.png)

![4-[3-[3-(4-Methoxyphenyl)-1-phenylpyrazol-4-yl]-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2474173.png)

![2-[(Pyridin-3-yl)methoxy]pyrimidine](/img/structure/B2474174.png)

![3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2474179.png)